Cas no 1804790-74-6 (2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine)

2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine is a versatile pyridine derivative with a reactive bromomethyl group, making it a valuable intermediate in organic synthesis. Its trifluoromethoxy and nitro substituents enhance its utility in the development of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing properties of the nitro and trifluoromethoxy groups facilitate nucleophilic substitution reactions, while the bromomethyl moiety allows for further functionalization. This compound is particularly useful in cross-coupling reactions and as a building block for heterocyclic frameworks. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications requiring precise molecular modifications.
2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine structure
1804790-74-6 structure
商品名:2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine
CAS番号:1804790-74-6
MF:C8H6BrF3N2O4
メガワット:331.043451786041
CID:4840104

2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H6BrF3N2O4/c1-17-5-3-13-4(2-9)6(14(15)16)7(5)18-8(10,11)12/h3H,2H2,1H3
    • InChIKey: CKFTYDKBCPRCSH-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(=C(C(=CN=1)OC)OC(F)(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 77.2

2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029085937-1g
2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine
1804790-74-6 97%
1g
$1,475.10 2022-04-01

2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine 関連文献

2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridineに関する追加情報

2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1804790-74-6)

The compound 2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1804790-74-6) is a highly specialized organic molecule with significant potential in various fields of chemistry and material science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its versatile applications in drug discovery, agrochemicals, and advanced materials. The molecule's structure includes a pyridine ring substituted with a bromomethyl group at position 2, a methoxy group at position 5, a nitro group at position 3, and a trifluoromethoxy group at position 4. These substituents contribute to the compound's electronic properties, reactivity, and stability.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of electron-withdrawing groups like nitro and trifluoromethoxy in this compound enhances its ability to act as a potential ligand in metalloenzyme inhibition or as a scaffold for bioactive molecules. For instance, researchers have explored the use of similar pyridine derivatives in targeting specific enzymes involved in cancer pathways, demonstrating promising results in preclinical models.

In the realm of agrochemicals, the compound's structural features make it an attractive candidate for herbicide development. The bromomethyl group introduces reactivity that could be exploited for selective weed control without adversely affecting crops. Additionally, the trifluoromethoxy group contributes to the molecule's lipophilicity and bioavailability, which are critical factors in pesticide design.

From a synthetic perspective, the preparation of 2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine involves multi-step organic synthesis techniques that require precise control over reaction conditions. The synthesis typically begins with the formation of the pyridine ring followed by sequential substitution reactions to introduce the desired functional groups. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to such complex molecules.

The compound's electronic properties also make it a valuable component in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). The combination of electron-withdrawing groups on the pyridine ring can modulate its electronic behavior, making it suitable for applications in optoelectronics. Researchers have reported that similar compounds exhibit desirable charge transport properties, which are essential for high-performance electronic devices.

In conclusion, 2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine (CAS No. 1804790-74-6) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups provide a foundation for innovative research and development efforts, particularly in drug discovery, agrochemicals, and materials science. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing modern chemistry and technology.

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